2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Catalog No.
S722923
CAS No.
13992-25-1
M.F
C₁₄H₁₉N₃O₉
M. Wt
373.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

CAS Number

13992-25-1

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

IUPAC Name

(3,4,5-triacetyloxy-6-azidooxan-2-yl)methyl acetate

Molecular Formula

C₁₄H₁₉N₃O₉

Molecular Weight

373.32 g/mol

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3

InChI Key

NHNYHKRWHCWHAJ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1-β-Azido-2,3,4,6-tetraacetyl-D-glucopyranose; 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide; NSC 272456;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a modified sugar molecule derived from D-glucose (a simple sugar). It contains an azide group (N3) and four acetyl groups (CH3CO-) attached to the sugar ring. This compound is a valuable intermediate in organic synthesis, particularly in the field of glycoscience [].


Molecular Structure Analysis

The core structure of this molecule is a six-membered ring characteristic of a pyranose form of glucose, with the β configuration (specific spatial arrangement) []. The four hydroxyl groups (OH) on positions 2, 3, 4, and 6 of the glucose ring are replaced with acetyl groups, making the molecule less polar and more soluble in organic solvents []. The key functional group is the azide group, which can participate in various chemical reactions for attaching other molecules to the sugar scaffold [].


Chemical Reactions Analysis

Synthesis : The specific synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is not widely reported in scientific literature. However, synthesis of similar azido sugars often involves the reaction of a peracetylated sugar (all hydroxyl groups replaced by acetyl groups) with a suitable azide source [].

Reactions : This compound is primarily used as a glycosyl donor in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction allows the attachment of various biomolecules containing an alkyne group to the sugar moiety via the azide group. The reaction is depicted below:

R-C≡C-R'  +  N3-Sugar  + Cu(I) catalyst  -->   R-C=C-N-Sugar (cycloaddition product)

Here, R and R' can be various organic groups present in the alkyne molecule. This reaction is highly specific and efficient, making it a valuable tool for building complex carbohydrates [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is not readily available from commercial suppliers. However, due to the presence of acetyl groups, it is expected to have a higher melting point and lower solubility in water compared to unmodified glucose [].

Glycosyltransferase inhibitor:

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (2,3,4,6-TEAG-azide) functions as a glycosyltransferase inhibitor. Glycosyltransferases are enzymes responsible for attaching sugar molecules (glycosides) to other molecules. Inhibiting these enzymes can be crucial in studying various biological processes, including:

  • Bacterial cell wall synthesis: Glycosyltransferases play a vital role in building the bacterial cell wall. Inhibiting them can be a potential strategy for developing new antibiotics .
  • Cancer progression: Certain glycosyltransferases are implicated in cancer cell growth and metastasis. 2,3,4,6-TEAG-azide, along with other glycosyltransferase inhibitors, are being explored for their potential anti-cancer properties .

Glycan precursor:

2,3,4,6-TEAG-azide can also serve as a glycan precursor in the synthesis of complex carbohydrates. Glycans are essential components of cells and play crucial roles in various biological functions. By modifying the azide group on 2,3,4,6-TEAG-azide, scientists can introduce various functionalities and create diverse glycan structures for functional studies and drug discovery efforts .

Chemical biology tool:

Due to its unique chemical properties, 2,3,4,6-TEAG-azide is being utilized as a valuable tool in chemical biology. The azide group allows for site-specific conjugation with other molecules using bioorthogonal click chemistry reactions. This enables researchers to:

  • Label glycans in living cells for visualization and tracking their movements .
  • Probe protein-glycan interactions to understand the role of glycosylation in various biological processes .

XLogP3

0.7

Dates

Modify: 2023-08-15

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